molecular formula C9H8ClN3 B1299852 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine CAS No. 50671-38-0

4-Chloro-5-phenyl-2H-pyrazol-3-ylamine

Cat. No. B1299852
CAS RN: 50671-38-0
M. Wt: 193.63 g/mol
InChI Key: IOIPSHYTEXGVBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclization reaction of a chalcone derivative with (3-chlorophenyl)hydrazine hydrochloride .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. For example, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved using direct methods and refined by full matrix least-squares procedures . The molecular structure of 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was characterized by X-ray diffraction, revealing a disordered phenyl ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation and cyclization. The use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for the conversion of pyrazolines to pyrazoles under mild conditions is an example of such chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. Vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the properties of these compounds. For instance, the vibrational and structural properties of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were analyzed using density functional theory (DFT) . Theoretical studies on 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one provided information on molecular geometry, vibrational wave numbers, and frontier molecular orbitals .

Case Studies

Scientific Research Applications

Synthesis and Structural Applications

Pyrazole derivatives are pivotal in the synthesis of heterocycles, displaying wide-ranging applications in medicinal chemistry and the development of novel compounds with potential therapeutic uses. For instance, pyrazoline and pyrazole scaffolds are instrumental in generating a variety of heterocyclic compounds, including imidazoles, thiazoles, and pyrimidines, due to their reactivity and versatility. These scaffolds serve as key intermediates for the development of compounds with enhanced biological and pharmacological properties (Gomaa & Ali, 2020; Becerra, Abonía, & Castillo, 2022).

Biological and Pharmacological Applications

Pyrazoline derivatives have been explored for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds have been found to possess a broad spectrum of biological properties, making them attractive targets for drug development. For example, recent studies have highlighted the antimicrobial and antifungal potential of pyrazole derivatives, indicating their utility in developing new therapeutic agents (Kumar, Bansal, & Goyal, 2020; Mathew, Suresh, Anbazhagan, & Mathew, 2013).

Synthetic Pathways and Catalysis

Research into pyrazoline and pyrazole derivatives also encompasses the development of novel synthetic methodologies, including multicomponent reactions (MCRs) that offer efficient pathways to these heterocycles. These synthetic strategies are crucial for designing molecules with potential applications in various fields, including as catalysts and in material science (Dar & Shamsuzzaman, 2015; Becerra, Abonía, & Castillo, 2022).

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers due to their diverse biological activities and their presence in pharmacological agents of diverse therapeutic categories . This suggests that “4-Chloro-5-phenyl-2H-pyrazol-3-ylamine” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name

4-chloro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPSHYTEXGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357131
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-phenyl-2H-pyrazol-3-ylamine

CAS RN

50671-38-0
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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